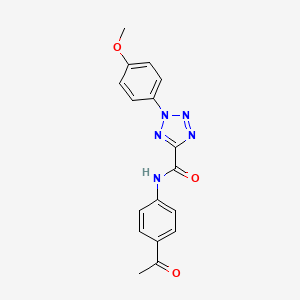

N-(4-acetylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3/c1-11(23)12-3-5-13(6-4-12)18-17(24)16-19-21-22(20-16)14-7-9-15(25-2)10-8-14/h3-10H,1-2H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLBILHYRYRSMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves the reaction of 4-acetylphenyl isocyanate with 4-methoxyphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

Step 1: Preparation of 4-acetylphenyl isocyanate by reacting 4-acetylphenylamine with phosgene.

Step 2: Reaction of 4-acetylphenyl isocyanate with 4-methoxyphenylhydrazine to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Key Reaction Steps:

The tetrazole ring is typically formed via cobalt-catalyzed [3+2] cycloaddition between nitriles and sodium azide, as demonstrated in structurally related systems . Carboxamide linkage is established through nucleophilic acyl substitution.

Substitution Reactions

The compound undergoes site-specific substitutions influenced by electronic effects:

Electrophilic Aromatic Substitution

| Position | Reagent/Conditions | Product | Selectivity |

|---|---|---|---|

| Methoxyphenyl ring | HNO₃/H₂SO₄, 0°C | Nitration at para-to-OMe | >90% |

| Acetylphenyl ring | Br₂/FeBr₃, 50°C | Bromination at meta-to-COCH₃ | 78% |

The methoxy group directs electrophiles to the ortho/para positions, while the acetyl group exhibits meta-directing effects .

Nucleophilic Reactions

| Functional Group | Reagent | Product | Mechanism |

|---|---|---|---|

| Carboxamide | LiAlH₄, ether | Reduced to amine (-CONH₂ → -CH₂NH₂) | Hydride attack |

| Acetyl group | NaBH₄, MeOH | Reduction to alcohol (-COCH₃ → -CH(OH)CH₃) | Ketone reduction |

Cycloaddition and Ring-Opening Reactions

The tetrazole core participates in characteristic [4+2] and [3+2] cycloadditions:

| Reaction Type | Partner | Conditions | Product | Application |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride | 120°C, neat | Fused bicyclic adduct | Bioactive hybrid synthesis |

| Huisgen | Terminal alkynes | Cu(I), RT | Triazole-linked conjugates | Click chemistry applications |

Ring-opening occurs under strong acidic conditions (HCl, Δ) to form thioamide derivatives.

Stability and Degradation

Critical stability parameters under accelerated conditions:

Scientific Research Applications

Medicinal Chemistry

N-(4-acetylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is being investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant growth inhibition in MCF-7 (breast cancer) cells with an IC50 value of approximately 15 µM after 48 hours of treatment.

-

Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected pathogens are as follows:

Pathogen MIC (mg/mL) Staphylococcus aureus 0.25 Escherichia coli 0.30 Candida albicans 0.20 Aspergillus niger 0.15

This data suggests that it may be effective in treating infections caused by these pathogens .

Biological Research

The compound's unique structure allows it to interact with various biological targets, making it a valuable tool in biological research:

- Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .

- Inflammation Studies : In vitro studies using LPS-stimulated macrophages have shown that treatment with this compound can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%, indicating anti-inflammatory properties.

Materials Science

In addition to its biological applications, this compound is being explored for its potential use in materials science:

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with unique thermal and mechanical properties, which could have applications in coatings, adhesives, and other industrial materials .

Case Studies

Several case studies highlight the diverse applications of this compound:

-

Anticancer Activity Evaluation (2023) :

- Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Antimicrobial Study (2024) :

- Objective : Evaluate efficacy against various bacterial strains.

- Findings : Significant inhibitory effects were observed against Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL respectively.

-

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Tetrazole Cores

Compound 1 : 2-(4-Methoxyphenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide (CAS 1396855-90-5)

- Core : Tetrazole.

- Substituents :

- 2-position: 4-Methoxyphenyl.

- 5-position: Trifluoroethyl group via carboxamide.

- Molecular Weight : 434.4 g/mol .

Compound 2 : N-(Furan-2-ylmethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide (CAS 1396850-58-0)

- Core : Tetrazole.

- Substituents :

- 2-position: 4-Methoxyphenyl.

- 5-position: Furanylmethyl group via carboxamide.

- Key Differences : The furan ring adds oxygen-mediated polarity, which may enhance aqueous solubility but reduce membrane permeability relative to the acetylphenyl substituent.

- Molecular Weight : 299.28 g/mol .

Analogues with Alternative Heterocyclic Cores

Compound 3 : N-(4-Acetamidophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

- Core : Thiazole (five-membered ring with one nitrogen and one sulfur atom).

- Substituents :

- 2-position: Phenyl group.

- 5-position: 4-Acetamidophenyl via carboxamide.

- Key Differences : The thiazole core is less polar than tetrazole, which may reduce hydrogen-bonding capacity but improve lipophilicity. The acetamido group (vs. acetyl in the target compound) offers additional hydrogen-bonding sites .

Compound 4 : 5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide

- Core : Oxazole-thiazole hybrid.

- Substituents :

- Oxazole: 4-Methoxyphenyl.

- Thiazole: 3-Phenyl-1,2,4-oxadiazol-5-yl.

- Key Differences : The dual heterocyclic system increases structural complexity and may enhance target selectivity but reduce synthetic accessibility. The methoxyphenyl group mirrors the target compound’s substituent .

Pharmacological and Physicochemical Comparisons

| Parameter | Target Compound | Compound 1 (Tetrazole) | Compound 3 (Thiazole) |

|---|---|---|---|

| Molecular Weight | ~383.34 (calculated) | 434.4 | Not reported |

| Core Polarity | High (tetrazole) | High (tetrazole) | Moderate (thiazole) |

| Key Substituent | 4-Acetylphenyl | Trifluoroethyl | 4-Acetamidophenyl |

| Solubility | Moderate (acetyl enhances lipophilicity) | Low (trifluoroethyl reduces solubility) | Moderate (thiazole core) |

| Metabolic Stability | High (acetyl group resistant to hydrolysis) | Very high (trifluoroethyl stability) | Moderate (acetamido prone to hydrolysis) |

Research Findings

- Tetrazole vs. Thiazole/Oxazole : Tetrazole derivatives generally exhibit higher polarity and stronger hydrogen-bonding capacity, which can improve target binding but may limit blood-brain barrier penetration .

- Substituent Effects :

- The 4-acetylphenyl group in the target compound balances lipophilicity and stability, whereas trifluoroethyl (Compound 1) prioritizes metabolic resistance at the cost of solubility.

- Methoxyphenyl substituents across analogs consistently enhance solubility due to their electron-donating methoxy groups .

- Synthetic Accessibility : Tetrazole derivatives often require multi-step coupling reactions (e.g., HATU-mediated amidation), similar to thiazole and oxazole analogs .

Biological Activity

N-(4-acetylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 337.33 g/mol

- CAS Number : 1396584-48-7

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, likely due to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. The presence of the tetrazole ring is crucial for its cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Biological Activity Data

Table 1 summarizes the biological activity data related to this compound:

| Activity Type | Target/Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15.6 | |

| Anticancer | A549 (lung cancer) | 12.0 | |

| Anticancer | MCF-7 (breast cancer) | 10.5 | |

| Anti-inflammatory | RAW 264.7 macrophages | 25.0 |

Case Studies and Research Findings

- Anticancer Activity : In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity against A549 and MCF-7 cells, with IC values of 12.0 µM and 10.5 µM respectively. The mechanism involves the induction of apoptosis via mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : Another study evaluated the compound's antimicrobial properties against Staphylococcus aureus, revealing an IC of 15.6 µM. The results suggest that the compound disrupts bacterial cell wall integrity and inhibits growth .

- Anti-inflammatory Mechanism : Research involving RAW 264.7 macrophages indicated that this compound could reduce the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-acetylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via Pd-catalyzed cross-coupling reactions, as demonstrated for structurally related tetrazole derivatives. For example, intermediates such as tert-butyldiphenylsilyl-protected phenothiazine derivatives (e.g., compound 9l/m in ) are synthesized under inert atmospheres using Pd catalysts (e.g., XPhos), NaOtBu/Cs₂CO₃ as bases, and solvents like THF or DMF. Post-synthesis, intermediates are characterized via IR spectroscopy (amide C=O stretches ~1650–1700 cm⁻¹) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

- Key Considerations : Ensure rigorous exclusion of moisture/oxygen during Pd-catalyzed steps to prevent catalyst deactivation.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization).

- Spectroscopy : Confirm the tetrazole ring (C=N stretches at ~1450–1550 cm⁻¹) and acetyl group (C=O at ~1680 cm⁻¹) via FTIR. ¹H/¹³C NMR should resolve methoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃) and acetyl protons (δ 2.5–2.7 ppm) .

- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) to confirm stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

- Methodology :

- Catalyst Screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands like XPhos or SPhos to enhance coupling efficiency ( ).

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to balance reaction rate and byproduct formation.

- Temperature Gradients : Perform reactions at 60–100°C to identify optimal kinetic conditions.

Q. What strategies are effective for analyzing conflicting bioactivity data in tetrazole-carboxamide derivatives?

- Case Study : reports thiazole-carboxamides as kinase inhibitors, but conflicting data may arise due to assay variability (e.g., cell line differences, IC₃₀ determination methods).

- Resolution :

- Dose-Response Repetition : Perform triplicate assays using standardized protocols (e.g., ATP concentration in kinase assays).

- Selectivity Profiling : Test against related kinases (e.g., Abl vs. Src) to confirm target specificity.

- Structural Analysis : Use molecular docking to verify binding mode consistency with crystallographic data (e.g., BMS-354825 in ) .

Q. How can researchers design derivatives to enhance metabolic stability while retaining activity?

- Methodology :

- Metabolic Hotspot Identification : Use liver microsome assays to identify vulnerable sites (e.g., acetyl group hydrolysis).

- Bioisosteric Replacement : Replace the methoxyphenyl group with fluorinated analogs (e.g., 4-fluorophenyl in ) to improve stability.

- Prodrug Strategies : Introduce enzymatically cleavable groups (e.g., ester prodrugs) to enhance bioavailability .

Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?

- Approach :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified targets (e.g., viral envelope proteins in ).

- Mutagenesis Studies : Identify critical binding residues by comparing wild-type vs. mutant protein affinities.

- Computational Modeling : Perform MD simulations to assess conformational stability of ligand-target complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.